molecular formula C19H20O6 B562002 2-Hydroxy-3,4,5,6-tetramethoxychalcone CAS No. 219298-74-5

2-Hydroxy-3,4,5,6-tetramethoxychalcone

Cat. No.: B562002
CAS No.: 219298-74-5
M. Wt: 344.363
InChI Key: WKHFCYYMOLJMDZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired chalcone product.

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,4,5,6-tetramethoxychalcone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The biological activities of 2-Hydroxy-3,4,5,6-tetramethoxychalcone are attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

2-Hydroxy-3,4,5,6-tetramethoxychalcone can be compared with other chalcone derivatives:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHFCYYMOLJMDZ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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